1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole
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Overview
Description
1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole is a unique compound that has garnered significant interest in the scientific community due to its distinct chemical structure and properties. This compound is characterized by the presence of an acetyl group, a heptafluoropropyl group, and a phenyl group attached to a pyrazole ring. Its molecular formula is C12H8F7N2O, and it has a molecular weight of approximately 326.19 g/mol.
Preparation Methods
The synthesis of 1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1-phenyl-3-(heptafluoropropyl)-1H-pyrazole with acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or heptafluoropropyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols or amines .
Scientific Research Applications
1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, thereby preventing bacterial growth . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and biological activity.
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound is used as a cyanoacetylating agent and has different functional groups, leading to distinct chemical properties and applications.
Indazole-containing derivatives: These compounds share a similar pyrazole ring structure but have different substituents, resulting in varied biological activities and uses.
The uniqueness of this compound lies in its combination of acetyl, heptafluoropropyl, and phenyl groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a heptafluoropropyl group, exhibits unique properties that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C14H9F7N2O with a molecular weight of approximately 366.22 g/mol. The presence of fluorine atoms contributes to its lipophilicity and stability, which can enhance its bioavailability and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Activity
Preliminary studies suggest that pyrazole derivatives, including this compound, may exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, studies have shown that structurally similar pyrazoles can inhibit cell proliferation and induce cell death in various cancer cell lines, such as A549 (lung cancer) and HT29 (colon cancer) cells .
Anti-inflammatory Effects
In addition to anticancer properties, compounds in the pyrazole family have been investigated for their anti-inflammatory effects. Research indicates that some pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting a potential role in treating inflammatory diseases .
Study 1: Anticancer Activity
A study focused on a series of pyrazole derivatives found that certain compounds demonstrated significant cytotoxicity against A549 and HT29 cell lines. The mechanism involved apoptosis and necrosis induction, highlighting the potential of these compounds as anticancer agents. Specifically, a related compound showed an IC50 value of 0.5 nM against necrosis pathways, indicating strong activity .
Study 2: Anti-inflammatory Mechanisms
Another research effort explored the anti-inflammatory potential of pyrazole derivatives. In a mouse model of acute liver injury induced by acetaminophen, one derivative exhibited protective effects at a dosage of 40 mg/kg. This study emphasized the importance of targeting HDAC6 to mitigate inflammation and necrosis during acute liver injury .
Comparative Analysis
The biological activities of this compound can be compared with other known pyrazole derivatives:
Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (Mouse Model) |
---|---|---|
This compound | TBD | TBD |
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | 0.5 nM | Significant at 40 mg/kg |
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenylpyrazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F7N2O/c1-8(24)23-10(9-5-3-2-4-6-9)7-11(22-23)12(15,16)13(17,18)14(19,20)21/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNCZWSJKLCSAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F7N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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